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molecular formula C15H22N2O B3159473 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline CAS No. 862310-33-6

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Cat. No. B3159473
M. Wt: 246.35 g/mol
InChI Key: CKZDBHBPTICGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079888B2

Procedure details

Hydrogen gas was bubbled through a solution of 1-Cyclobutyl-4-(4-nitrophenoxy)piperidine (94.9 g, 0.344 moles, obtained in above step) over 10% Pd/C (95 g) in methanol (2 L) at room temperature, for 5 hours. The mixture was filtered through a pad of celite, and the filtrate was concentrated under vacuum to obtain the title compound 81 g (Yield: 95.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Cyclobutyl-4-(4-nitrophenoxy)piperidine
Quantity
94.9 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
95 g
Type
catalyst
Reaction Step One
Yield
95.7%

Identifiers

REACTION_CXSMILES
[H][H].[CH:3]1([N:7]2[CH2:12][CH2:11][CH:10]([O:13][C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1>CO.[Pd]>[CH:3]1([N:7]2[CH2:12][CH2:11][CH:10]([O:13][C:14]3[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
1-Cyclobutyl-4-(4-nitrophenoxy)piperidine
Quantity
94.9 g
Type
reactant
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
CO
Name
Quantity
95 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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